3-(methylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(methylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is often referred to as a triazole-based compound and has been synthesized using different methods.
Wirkmechanismus
Target of Action
The primary targets of this compound are the orexin receptors , specifically Orexin-1 (OX1R) and Orexin-2 (OX2R) . These receptors are involved in the regulation of sleep and wakefulness .
Mode of Action
This compound acts as a dual orexin receptor antagonist (DORA) . It binds specifically to both OX1R and OX2R, inhibiting the action of orexins A and B, neuropeptides that promote wakefulness . This inhibition suppresses wakefulness and promotes sleep .
Biochemical Pathways
The compound’s action on the orexin receptors affects the wakefulness-promoting pathway . Orexins are key upstream controllers of neurotransmitters that promote wakefulness, including acetylcholine, histamine, norepinephrine, and serotonin . By antagonizing the orexin receptors, the compound reduces wakefulness and promotes sleep .
Result of Action
The result of the compound’s action is a reduction in wakefulness and an increase in sleep . This makes it potentially useful for treating conditions like insomnia .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(methylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide in lab experiments is its potential as a drug candidate. This compound has shown promising results in various preclinical studies, which could lead to the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which could limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the research on 3-(methylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide. One of the most promising directions is the development of new drugs based on this compound for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential as an enzyme inhibitor. Additionally, more research is needed to optimize the synthesis method of this compound and improve its solubility in water for use in various assays.
Synthesemethoden
3-(methylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide can be synthesized using different methods. One of the most common methods involves the reaction of 3-(methylthio)benzoic acid with 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethanone in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with an amine such as benzylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-(methylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and bacterial infections. This compound has also been studied for its potential as an enzyme inhibitor, which could lead to the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
3-methylsulfanyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-24-16-9-5-8-15(12-16)18(23)21-17(13-22-19-10-11-20-22)14-6-3-2-4-7-14/h2-12,17H,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZLGHXJKZENAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.